WAY-215718
Description
1-(2-Chloro-10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is a phenothiazine derivative characterized by a chloro substituent at the 2-position of the phenothiazine core and a pyrimidinylsulfanyl-acetyl side chain at the 10-position. Its molecular formula is C₁₈H₁₂ClN₃OS₂, with an average molecular mass of 385.884 and a monoisotopic mass of 385.011032 .
Properties
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-pyrimidin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS2/c19-12-6-7-16-14(10-12)22(13-4-1-2-5-15(13)25-16)17(23)11-24-18-20-8-3-9-21-18/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFPXNBPAXGKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CSC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-215718 involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to yield the final product. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact .
Chemical Reactions Analysis
WAY-215718 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-215718 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a 5-HT6 receptor antagonist, which makes it valuable in the study of neurological processes and potential treatments for neurological disorders . Additionally, it is used in the development of new pharmaceuticals and in various biochemical assays .
Mechanism of Action
WAY-215718 exerts its effects by binding to and inhibiting the activity of the 5-HT6 receptor . This receptor is involved in the regulation of neurotransmitter release and is implicated in various neurological processes. By blocking this receptor, this compound can modulate the activity of neurotransmitters such as serotonin, which plays a crucial role in mood, cognition, and behavior .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Target Compound vs. This may enhance solubility in polar solvents or interaction with biological targets.
- Target Compound vs. 1-[10-(3-Chloropropyl)-10H-phenothiazin-2-yl]ethanone: The chloropropyl chain in CAS 39481-55-5 contributes to higher lipophilicity, favoring membrane permeability, whereas the pyrimidinylsulfanyl group in the target compound likely improves π-π stacking interactions with aromatic systems .
Conformational and Electronic Features
- The ethynyl group in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine () creates a rigid, linear structure with extended conjugation, contrasting with the flexible acetyl-pyrimidinylsulfanyl chain in the target compound. This difference could influence applications in materials science versus pharmacology .
Biological Activity
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is a complex organic compound that combines elements from phenothiazine and pyrimidine structures. This compound has garnered interest due to its diverse biological activities, which are attributed to its unique chemical structure featuring both a chloro substituent and a sulfanyl group. The molecular formula of this compound is C18H12ClN3OS2, with a molecular weight of approximately 385.9 g/mol .
Chemical Structure
The compound's structure can be represented as follows:
This structure includes key functional groups that contribute to its biological activity, particularly in pharmacology and medicinal chemistry.
Biological Activities
Research indicates that derivatives of phenothiazine, including this compound, exhibit a broad spectrum of biological activities:
- Antipsychotic Effects : The phenothiazine core is well-known for its antipsychotic properties, which may extend to this compound due to structural similarities.
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens .
- Antiviral Activity : The presence of the pyrimidine derivative suggests potential antiviral applications, as many pyrimidine derivatives are known for their efficacy against viral infections .
The biological activity of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase and carbonic anhydrases, leading to therapeutic effects in neurological disorders .
- Receptor Binding : The compound may interact with neurotransmitter receptors, contributing to its antipsychotic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of phenothiazine derivatives, highlighting the potential of compounds like 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone:
Anticancer Activity
A study on phenothiazine derivatives indicated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range against breast and lung cancer cells .
Antimicrobial Studies
Research has demonstrated that phenothiazine derivatives possess antimicrobial properties. In one study, compounds similar to 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 50 µg/mL .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 10H-Pheonthiazine | Contains phenothiazine core | Antipsychotic effects |
| 2-Chlorophenothiazine | Similar chloro-substituted structure | Antimicrobial properties |
| Pyrimidine derivatives | Sulfanyl group present | Antiviral activity |
The unique dual functionality of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone enhances its pharmacological profile compared to other similar compounds, suggesting potential for novel therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
